Boc-cys(bzl)-osu
Overview
Description
N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester: (Boc-cys(bzl)-osu) is a derivative of cysteine, an amino acid. This compound is widely used in peptide synthesis, particularly in the protection of the thiol group of cysteine residues during solid-phase peptide synthesis (SPPS). The Boc group protects the amino group, while the benzyl group protects the thiol group, preventing unwanted side reactions during peptide chain assembly.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-cys(bzl)-osu is extensively used in the synthesis of peptides, particularly in the protection of cysteine residues to prevent unwanted side reactions
Biology:
Protein Engineering: Used in the synthesis of cysteine-containing peptides and proteins, facilitating the study of protein structure and function
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents
Industry:
Future Directions
The key intermediate NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH of Atosiban was prepared from N-Boc-S-Bzl-cysteine by the stepwise lengthening of the chain according to the repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route required no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound . This suggests potential future directions in the development of peptide synthesis with less racemization and simpler purification processes .
Mechanism of Action
Target of Action
Boc-cys(bzl)-osu, also known as N-α-t.-Boc-S-benzyl-L-cysteine, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins. The role of this compound is to protect these cysteine residues during peptide synthesis .
Mode of Action
This compound interacts with its targets (cysteine residues) by attaching to them and thereby protecting the cysteine thiol group . This protection is crucial during the synthesis of peptides, where amino acid building blocks are coupled to one another via amide bonds . The this compound compound ensures that these bonds form correctly without unwanted side reactions .
Biochemical Pathways
The use of this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo . It plays a significant role in the biochemical pathways involved in peptide synthesis and protein science .
Result of Action
The result of this compound’s action is the successful synthesis of peptides and proteins with the correct structure . By protecting the cysteine residues, it allows for the accurate formation of amide bonds between amino acids, leading to the creation of the desired peptide or protein .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is stable under certain conditions but can be removed or deprotected under others . The choice of solvent, temperature, and other conditions can affect the efficacy and stability of this compound during peptide synthesis .
Biochemical Analysis
Biochemical Properties
Boc-Cys(Bzl)-OSu plays a significant role in the synthesis of peptides . The Boc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions . The benzyl group attached to the sulfur atom of the cysteine residue also acts as a protecting group . These protecting groups can be selectively removed under specific conditions to allow for further reactions .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can have various effects on cellular processes, depending on their sequence and structure. For example, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis. The Boc group is acid-labile, meaning it can be removed under acidic conditions, while the benzyl group can be removed under slightly harsher conditions . This allows for the stepwise construction of peptides, with the Boc group being removed to allow for the addition of the next amino acid, and the benzyl group being removed when the synthesis is complete .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability. The compound is stable under normal storage conditions . Once the Boc group is removed under acidic conditions, the resulting compound can react with other compounds present in the solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-cys(bzl)-osu typically involves the following steps:
Protection of the Amino Group: The amino group of cysteine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Thiol Group: The thiol group is protected by reacting the Boc-protected cysteine with benzyl bromide in the presence of a base like sodium hydroxide.
Formation of the N-hydroxysuccinimide Ester: The final step involves the reaction of Boc-cys(bzl)-OH with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time. The use of automated synthesis equipment and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Boc-cys(bzl)-osu undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester is replaced by nucleophiles such as amines, leading to the formation of amide bonds.
Deprotection Reactions: The Boc and benzyl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) and catalytic hydrogenation, respectively
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, in the presence of a base like triethylamine, are common nucleophiles.
Deprotection: Trifluoroacetic acid for Boc group removal and hydrogen gas with a palladium catalyst for benzyl group removal
Major Products:
Amide Bonds: Formed during peptide synthesis.
Free Cysteine: Obtained after deprotection of the Boc and benzyl groups
Comparison with Similar Compounds
- N-tert-Butoxycarbonyl-S-benzyl-L-cysteine (Boc-cys(bzl)-OH)
- N-tert-Butoxycarbonyl-S-4-methylbenzyl-L-cysteine (Boc-cys(4-mebzl)-OH)
- N-tert-Butoxycarbonyl-S-4-methoxybenzyl-L-cysteine (Boc-cys(4-meobzl)-OH)
Uniqueness: Boc-cys(bzl)-osu is unique due to its N-hydroxysuccinimide ester functionality, which facilitates efficient coupling reactions in peptide synthesis. This makes it particularly valuable in solid-phase peptide synthesis, where rapid and efficient formation of amide bonds is crucial .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSSLLYGMLXNIC-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.